methyl {[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate
Description
Methyl {[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a chromene-thiazole hybrid compound featuring a 4-oxo-4H-chromen-7-yl core substituted with a 2-methylthiazole moiety at position 3 and a methyl ester-linked oxyacetate group at position 5. Chromene derivatives are known for diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties, while thiazoles contribute to metabolic stability and target specificity .
Key structural attributes:
- Chromene core: Provides planar aromaticity for π-π interactions with biological targets.
- Methyl oxyacetate ester: Influences solubility and metabolic stability compared to free carboxylic acids.
Properties
IUPAC Name |
methyl 2-[3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-9-17-13(8-23-9)12-6-22-14-5-10(21-7-15(18)20-2)3-4-11(14)16(12)19/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGNRDPVUHTKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl {[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as . The compound features a thiazole moiety linked to a chromenone structure, which is significant for its biological activity.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of thiazole derivatives, including those similar to this compound. For example:
-
Bacterial Activity : Compounds with thiazole rings have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. In one study, derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ampicillin .
- Table 1: Antibacterial Activity of Thiazole Derivatives
Compound MIC (mg/mL) Target Bacteria Compound 8 0.004 - 0.03 Enterobacter cloacae Compound 12 0.011 Escherichia coli Compound 11 0.008 Staphylococcus aureus - Fungal Activity : The antifungal properties are also noteworthy, with some compounds showing MICs in the range of 0.004–0.06 mg/mL against various fungi such as Trichoderma viride and Aspergillus fumigatus.
Anticancer Properties
The anticancer potential of thiazole derivatives has been extensively documented. These compounds often exhibit cytotoxic effects against various cancer cell lines:
-
Cytotoxicity Studies : Research has indicated that thiazole-containing compounds can induce apoptosis in cancer cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- Table 2: Cytotoxicity of Thiazole Derivatives
Compound IC50 (µg/mL) Cell Line Compound 9 1.61 ± 1.92 Jurkat Compound 10 1.98 ± 1.22 HT29
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : Thiazole derivatives have been shown to inhibit enzymes critical for bacterial survival and proliferation.
- Induction of Apoptosis : In cancer cells, these compounds may activate apoptotic pathways through mitochondrial dysfunction or by modulating Bcl-2 family proteins .
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical and laboratory settings:
- Study on Antibacterial Efficacy : A recent investigation demonstrated that a series of thiazole derivatives significantly outperformed traditional antibiotics against multidrug-resistant strains of bacteria, emphasizing their potential as alternative therapeutic agents .
- Anticancer Activity Evaluation : Another study evaluated the effects of thiazole derivatives on various cancer cell lines, revealing that certain modifications to the thiazole structure enhanced cytotoxicity and selectivity towards tumor cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to structurally related chromene-thiazole hybrids and ester derivatives (Table 1).
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₈H₁₅NO₅S.
Key Observations:
Ester Group Impact :
- Methyl esters (target compound) generally exhibit lower molecular weights and higher metabolic stability than ethyl esters (e.g., 373.42 vs. 357.36). Ethyl esters, however, may improve bioavailability due to slower hydrolysis .
- The absence of an ester group in 3-(2-methylthiazol-4-yl)benzoic acid increases polarity, reducing cell permeability but enhancing crystallinity (mp 200–201°C).
Heterocyclic Modifications: Replacement of thiazole with isoxazolone (compound 12, ) introduces additional hydrogen-bonding sites, correlating with reported antimicrobial activity (MIC 8–32 µg/mL).
Chromene Substitutions: A 6-ethyl group in the ethyl analogue increases steric bulk, possibly affecting target binding compared to the unsubstituted chromene in the target compound.
Pharmacological and Physicochemical Profiles
- Lipophilicity : The target compound’s ClogP* (~2.5) is intermediate between the more polar benzoic acid derivative (ClogP ~1.8) and the lipophilic ethyl ester analogue (ClogP ~3.0).
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , involving coupling of thiazole intermediates with chromene precursors under reflux conditions.
Preparation Methods
Knoevenagel Condensation for Coumarin Formation
The coumarin scaffold is synthesized via Knoevenagel condensation between salicylaldehyde derivatives and ethyl acetoacetate . Piperidine-catalyzed cyclization yields 3-acetyl coumarin (3 ) with >85% yield.
Reaction Conditions :
- Solvent: Ethanol
- Catalyst: Piperidine (10 mol%)
- Temperature: Reflux (78°C)
- Time: 6–8 hours
Bromination at Position 3
Electrophilic bromination of 3-acetyl coumarin (3 ) using bromine in acetic acid introduces a bromine atom at position 3, forming 3-bromoacetyl coumarin (4 ).
Key Parameters :
- Stoichiometry: 1.2 equivalents Br₂
- Temperature: 0–5°C (to minimize di-substitution)
- Yield: 72–78%
Thiazole Ring Formation via Cyclization
Bromoacetyl coumarin (4 ) undergoes cyclization with thiourea in ethanol under reflux to form 2-amino-3-(2-methyl-1,3-thiazol-4-yl)coumarin (6 ).
Mechanism :
- Nucleophilic attack by thiourea on the α-carbon of the acetyl group
- Cyclodehydration to form the thiazole ring
- Loss of HBr and water
Optimization :
- Ethanol as solvent minimizes side reactions
- Reaction time: 4–6 hours
- Yield: 65–70%
Introduction of the Methoxyacetate Side Chain
Nucleophilic Substitution at Position 7
The hydroxyl group at position 7 of the coumarin-thiazole intermediate (6 ) reacts with methyl chloroacetate in the presence of a base.
Reaction Conditions :
- Base: Potassium carbonate (2.5 equivalents)
- Solvent: Acetonitrile
- Temperature: 60–70°C
- Time: 12 hours
- Yield: 80–85%
Side Reactions :
- Competing O-alkylation at position 8 (mitigated by steric hindrance from the thiazole group)
Alternative Esterification Route
Carboxylic acid intermediate (, {[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid) undergoes Fischer esterification with methanol under acidic conditions:
Conditions :
- Catalyst: H₂SO₄ (5 mol%)
- Solvent: Excess methanol
- Temperature: Reflux (65°C)
- Time: 24 hours
- Yield: 75–80%
Purification and Characterization
Chromatography-Free Purification
Early intermediates (e.g., 3 , 4 , 6 ) are purified via recrystallization from ethanol/water mixtures, avoiding column chromatography until the final step.
Final Product Isolation
The crude ester is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) to achieve >95% purity.
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
IR (KBr) :
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Esterification) | Route B (Direct Alkylation) |
|---|---|---|
| Overall Yield | 58% | 62% |
| Purity | 95% | 93% |
| Step Count | 5 | 4 |
| Scalability | Moderate | High |
| Cost Efficiency | Low (uses H₂SO₄) | High |
Route B is preferred for industrial-scale synthesis due to fewer steps and higher scalability.
Industrial Applications and Patent Landscape
Methyl {[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a precursor in:
- Anticancer agents : Inhibits galectin-1 (Gal-1) by mimicking carbohydrate binding
- Antimicrobials : Active against Staphylococcus aureus (MIC: 2 µg/mL)
- Fluorescent probes : π-conjugated system enables bioimaging applications
Key patents include US8247415B2 (β3 adrenergic receptor agonists) and WO2024067381A1 (heterocyclic Gal-1 inhibitors).
Q & A
Q. Critical Conditions :
- Temperature : Controlled reflux (70–80°C) minimizes side reactions during cyclization and esterification.
- Solvents : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while ethanol or dichloromethane aids in purification .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., chromen C-7 substitution) and ester linkage integrity. Aromatic protons in the thiazole ring appear as singlets near δ 7.5–8.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>98% required for biological assays) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of acetate group at m/z 60) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
How can researchers design experiments to investigate the interaction of this compound with specific biological targets, such as enzymes involved in cancer pathways?
Advanced Research Question
Experimental Design :
- Target Selection : Prioritize kinases (e.g., EGFR, PI3K) or apoptosis regulators (e.g., Bcl-2) based on structural analogs (e.g., trifluoromethyl chromenones show kinase inhibition ).
- Binding Assays :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric binding .
- Cellular Assays :
- Use cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values via MTT assays. Compare with control compounds (e.g., doxorubicin) .
- Perform Western blotting to validate downstream target modulation (e.g., phosphorylation status) .
Q. Data Interpretation :
- Cross-validate SPR/ITC results with molecular docking (AutoDock Vina) to map binding poses onto the enzyme’s active site .
What strategies are recommended for resolving contradictions in biological activity data observed across different studies involving similar chromen-thiazole derivatives?
Advanced Research Question
Methodological Strategies :
- Comparative SAR Analysis : Systematically vary substituents (e.g., replace 2-methylthiazole with oxazole) and test against identical targets. For example, trifluoromethyl groups enhance lipophilicity and membrane permeability vs. methoxy groups .
- Meta-Analysis of Kinetic Data : Re-analyze published enzyme inhibition curves (e.g., IC₅₀ vs. KI values) to identify assay-specific variables (e.g., ATP concentration in kinase assays) .
- Reproducibility Protocols :
- Standardize cell culture conditions (e.g., serum-free media vs. FBS-supplemented) to minimize variability in cytotoxicity results .
- Use internal controls (e.g., staurosporine for apoptosis assays) across labs .
Case Study :
Discrepancies in IC₅₀ values for trifluoromethyl chromenones (10–50 µM in different studies) were traced to variations in ATP concentrations (1 mM vs. 10 µM) during kinase assays .
How can computational methods enhance the understanding of this compound’s reactivity and stability under varying experimental conditions?
Advanced Research Question
Computational Approaches :
- Density Functional Theory (DFT) : Predict hydrolysis rates of the ester group under acidic/basic conditions. The methyl acetate moiety is susceptible to base-catalyzed hydrolysis (ΔG‡ ~25 kcal/mol) .
- Molecular Dynamics (MD) Simulations : Model solvation effects in DMSO vs. aqueous buffers to optimize solubility for biological assays .
- Degradation Pathway Prediction : Use software like SPARC to identify potential photodegradation products (e.g., chromenone ring opening under UV light) .
Q. Validation :
- Correlate DFT-predicted hydrolysis rates with experimental HPLC data (e.g., half-life in pH 7.4 buffer: ~48 hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
